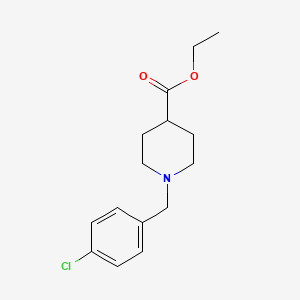![molecular formula C14H14O B1300070 (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 773872-33-6](/img/structure/B1300070.png)
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, also known as 3-Methylbiphenyl-4-ol, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is a member of the biphenyl family. 3-Methylbiphenyl-4-ol is used in the synthesis of important compounds such as pharmaceuticals, dyes, and fragrances, and is also used in the study of biological processes.
Scientific Research Applications
Catalyzed N-Methylation of Amines
Methanol, including compounds like (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, is utilized in the catalyzed N-methylation of amines. This process involves the use of methanol as both a C1 synthon and an H2 source. This method is cost-effective and environmentally friendly, as it employs RuCl3.xH2O as a ligand-free catalyst. It is significant in synthesizing pharmaceutical agents such as venlafaxine and imipramine (Sarki et al., 2021).
Shape-Selective Methylation
The shape-selective methylation of 4-Methylbiphenyl to produce 4,4'-Dimethylbiphenyl, a valuable monomer in thermotropic liquid crystals and engineering plastics, is another application. The process involves using supercritical methanol over zeolite catalysts, showing high product selectivity under specific conditions (Yoshiteru et al., 2004).
Antimicrobial Applications
A series of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones were synthesized using Suzuki cross-coupling from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone. These compounds exhibited significant in vitro antibacterial and antifungal activities, demonstrating the antimicrobial potential of such derivatives (Reddy & Reddy, 2016).
Synthesis of Pharmaceutical Intermediates
Compounds like this compound are crucial in the synthesis of various pharmaceutical intermediates. For example, the synthesis and crystal structure analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which is significant for its application in the pharmaceutical industry, relies on methanol-based reactions (Dong & Huo, 2009).
Methanol as a Solvent in Biological Studies
Methanol is used as a solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics is significant, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Mechanism of Action
Target of Action
The primary targets of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol, also known as [4-(3-methylphenyl)phenyl]methanol, are the Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s regulation, particularly in the prevention of autoimmunity and in the regulation of immune responses to infections .
Mode of Action
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, thereby enhancing the body’s ability to detect and destroy cancer cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound prevents the downregulation of the immune response, allowing the immune system to more effectively target and destroy cancer cells .
Pharmacokinetics
It is known that biphenyl derivatives, such as this compound, have advantages oforal bioavailability , high tumor penetration , and better pharmacokinetic properties .
Result of Action
The result of the compound’s action is an enhanced immune response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound allows the immune system to more effectively recognize and destroy cancer cells .
Biochemical Analysis
Biochemical Properties
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is responsible for the oxidation of organic substances. The hydroxyl group in (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol allows it to form hydrogen bonds with amino acid residues in enzyme active sites, facilitating its metabolism and subsequent biochemical reactions .
Cellular Effects
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. This inhibition can result in downstream effects on cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been found to enhance certain cellular functions, such as increased metabolic activity and improved stress response. At high doses, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can exhibit toxic effects, including oxidative stress and apoptosis. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can impact its bioavailability and efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol within these compartments can modulate its activity and function, contributing to its overall impact on cellular processes .
Properties
IUPAC Name |
[4-(3-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJGVBHUYQLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362691 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-33-6 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


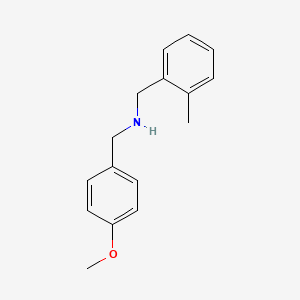
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)
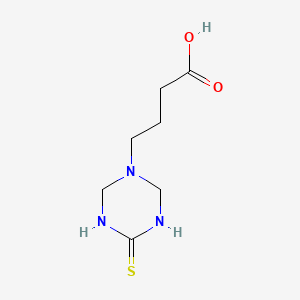

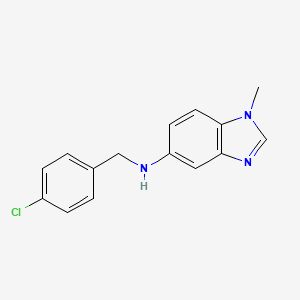

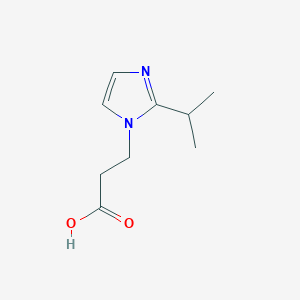

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)




